8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline
CAS No.:
Cat. No.: VC9912080
Molecular Formula: C17H13N5O
Molecular Weight: 303.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N5O |
|---|---|
| Molecular Weight | 303.32 g/mol |
| IUPAC Name | 8-[(1-phenyltetrazol-5-yl)methoxy]quinoline |
| Standard InChI | InChI=1S/C17H13N5O/c1-2-8-14(9-3-1)22-16(19-20-21-22)12-23-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2 |
| Standard InChI Key | AOTQGLZXFZAQNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=C3N=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=C3N=CC=C4 |
Introduction
8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline is a complex organic compound that integrates a quinoline ring with a tetrazole moiety. This integration is significant due to the diverse biological properties associated with both quinoline and tetrazole derivatives. Quinolines are known for their applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer activities. Tetrazoles, on the other hand, are valued for their bioisosteric properties, which allow for modifications that can enhance the efficacy and selectivity of compounds in biological systems.
Synthesis Methods
The synthesis of 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline can be achieved through various established methods, although specific details on these methods are not widely documented in the available literature. Generally, the synthesis of quinoline derivatives often involves reactions like the Skraup reaction, while tetrazole formation can be facilitated by reactions involving azides and nitriles .
Biological Activities and Applications
Compounds with similar structures to 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline have shown promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the tetrazole group is particularly noteworthy due to its ability to modify the compound's efficacy and selectivity in biological systems.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 8-Hydroxyquinoline | Quinoline derivative | Antimicrobial, anticancer |
| 7-Aminoquinoline | Quinoline derivative | Antimalarial |
| 5-(Phenyl)tetrazole | Tetrazole derivative | Anticancer |
| 6-Methoxyquinoline | Quinoline derivative | Antiviral |
| 4-(Trifluoromethyl)quinolone | Quinolone derivative | Anti-inflammatory |
The uniqueness of 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline lies in its dual functionality derived from both quinoline and tetrazole moieties, which enhances its potential for diverse biological activities compared to other similar compounds.
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